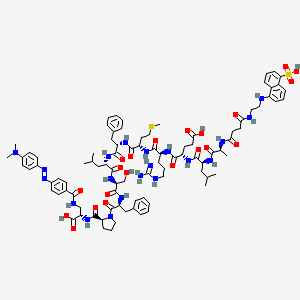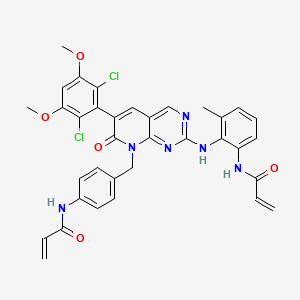
Fgfr4-IN-16
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fgfr4-IN-16 is a small molecule inhibitor specifically targeting the fibroblast growth factor receptor 4 (FGFR4). FGFR4 is a member of the fibroblast growth factor receptor family, which plays a crucial role in various cellular processes, including proliferation, differentiation, migration, and survival. Dysregulation of FGFR4 signaling has been implicated in several types of cancer, making it a promising therapeutic target .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fgfr4-IN-16 typically involves a multi-step process starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to enhance selectivity and potency. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations occur efficiently .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring consistency, purity, and yield. This often requires optimization of reaction conditions, such as temperature, pressure, and reaction time, as well as the use of advanced purification techniques like chromatography and crystallization .
化学反応の分析
Types of Reactions
Fgfr4-IN-16 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions are typically intermediates that are further modified to produce the final compound, this compound. These intermediates often contain functional groups that enhance the compound’s binding affinity and selectivity for FGFR4 .
科学的研究の応用
Fgfr4-IN-16 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of FGFR4 inhibitors.
Biology: Employed in cell-based assays to investigate the role of FGFR4 in cellular processes.
Medicine: Explored as a potential therapeutic agent for treating cancers that exhibit FGFR4 dysregulation.
Industry: Utilized in the development of new FGFR4-targeted therapies and diagnostic tools
作用機序
Fgfr4-IN-16 exerts its effects by binding to the tyrosine kinase domain of FGFR4, inhibiting its enzymatic activity. This prevents the phosphorylation of downstream signaling molecules, thereby blocking the signaling pathways involved in cell proliferation, differentiation, and survival. The primary molecular targets include the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways .
類似化合物との比較
Similar Compounds
Similar compounds include other FGFR inhibitors such as:
- Erdafitinib
- Pemigatinib
- Futibatinib
Uniqueness
Fgfr4-IN-16 is unique in its high selectivity for FGFR4 compared to other FGFR family members. This selectivity reduces off-target effects and enhances its therapeutic potential for cancers specifically driven by FGFR4 dysregulation .
By understanding the detailed aspects of this compound, researchers can further explore its potential in various scientific and medical fields, paving the way for new therapeutic strategies and advancements.
特性
分子式 |
C35H30Cl2N6O5 |
|---|---|
分子量 |
685.6 g/mol |
IUPAC名 |
N-[4-[[6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-[2-methyl-6-(prop-2-enoylamino)anilino]-7-oxopyrido[2,3-d]pyrimidin-8-yl]methyl]phenyl]prop-2-enamide |
InChI |
InChI=1S/C35H30Cl2N6O5/c1-6-27(44)39-22-13-11-20(12-14-22)18-43-33-21(15-23(34(43)46)29-30(36)25(47-4)16-26(48-5)31(29)37)17-38-35(42-33)41-32-19(3)9-8-10-24(32)40-28(45)7-2/h6-17H,1-2,18H2,3-5H3,(H,39,44)(H,40,45)(H,38,41,42) |
InChIキー |
ONEJCSHKFYTXIJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)NC(=O)C=C)NC2=NC=C3C=C(C(=O)N(C3=N2)CC4=CC=C(C=C4)NC(=O)C=C)C5=C(C(=CC(=C5Cl)OC)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-oxo-4-[4-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)anilino]butanoate](/img/structure/B12378427.png)
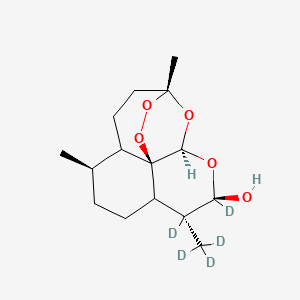
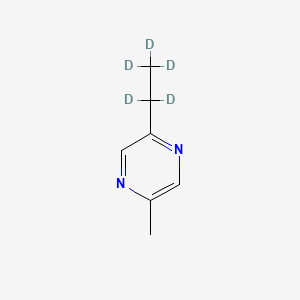
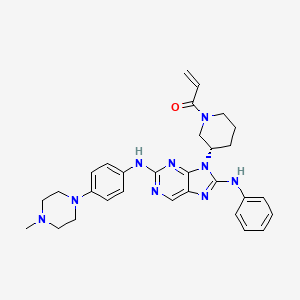
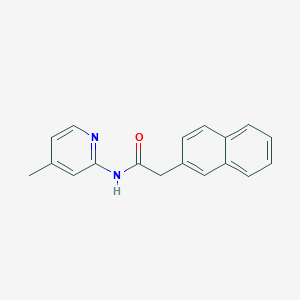
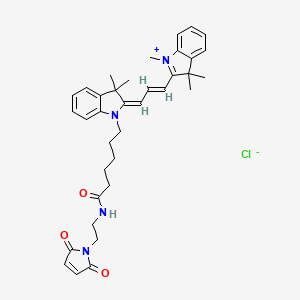





methyl phosphate](/img/structure/B12378501.png)
